Product packaging for 2-(2-(Trifluoromethyl)furan-3-yl)acetamide(Cat. No.:)

2-(2-(Trifluoromethyl)furan-3-yl)acetamide

Cat. No.: B11804711
M. Wt: 193.12 g/mol
InChI Key: VBOVKBKHZIDVSC-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)furan-3-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This acetamide derivative features a furan ring system, a common scaffold in medicinal chemistry, substituted with a metabolically stable trifluoromethyl group. The presence of the trifluoromethyl group is a strategic modification in drug discovery, often used to influence a molecule's electronegativity, lipophilicity, and overall metabolic profile . Compounds with similar furan and acetamide functionalities, as well as trifluoromethyl substitutions, are frequently explored in various scientific fields. Research on analogous structures has shown that such molecules can serve as key intermediates or core structures in the development of bioactive agents . For instance, some furan-containing acetamides are investigated in the context of agricultural chemistry, while other trifluoromethyl-substituted heterocycles have been developed as inhibitors for viral applications . This specific combination of functional groups makes this compound a valuable building block for researchers in organic synthesis and medicinal chemistry who are developing novel molecules for pharmaceutical or agrochemical applications. Researchers can utilize this compound to explore structure-activity relationships, synthesize libraries of derivatives, or investigate new mechanisms of action. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO2 B11804711 2-(2-(Trifluoromethyl)furan-3-yl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

2-[2-(trifluoromethyl)furan-3-yl]acetamide

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H2,11,12)

InChI Key

VBOVKBKHZIDVSC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CC(=O)N)C(F)(F)F

Origin of Product

United States

Contextualizing Furan Containing Heterocycles in Advanced Organic Chemistry

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are foundational building blocks in organic chemistry and drug discovery. nih.gov The furan nucleus is present in a multitude of natural products, pharmaceuticals, and agrochemicals, demonstrating a wide array of biological activities. nih.govijabbr.com These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties, highlighting the versatility of the furan scaffold in medicinal chemistry. ijabbr.com

The utility of furans stems from their stability, ready availability, and the ease with which they can be functionalized. nih.gov The presence of the oxygen atom increases the polarity of the molecule and introduces the potential for hydrogen bonding. Furthermore, the incorporation of strong electron-withdrawing substituents, such as a trifluoromethyl group, at the alpha-position of the furan ring can markedly improve its stability, particularly under acidic conditions. nih.gov This enhanced stability makes fluorinated furans especially valuable scaffolds for creating complex and robust molecules for various applications. nih.gov

Significance of Trifluoromethyl Moieties in Molecular Design and Function

The introduction of a trifluoromethyl (-CF3) group is a widely employed and highly effective strategy in modern molecular design, especially in the development of pharmaceuticals and agrochemicals. nih.gov This is due to the unique physicochemical properties that the -CF3 group imparts to a molecule. The carbon-fluorine bond is one of the strongest in organic chemistry, which makes the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the metabolic stability and half-life of a drug candidate.

Furthermore, the trifluoromethyl group is highly lipophilic and strongly electron-withdrawing. Its incorporation can significantly enhance a molecule's ability to permeate biological membranes and can modulate its electronic properties to improve binding affinity and selectivity for a biological target. The -CF3 group is often used as a bioisostere for a methyl or chloro group, allowing chemists to fine-tune the steric and electronic profile of a compound to optimize its biological activity. nih.gov Indeed, approximately 20-25% of approved small-molecule pharmaceuticals contain fluorine, with the trifluoromethyl group being the most common fluorinated moiety. nih.govmdpi.com

The Acetamide Linkage in Diverse Chemical Architectures

The acetamide (B32628) group, with the structure -NHC(O)CH3, is a fundamental functional group in organic chemistry. The amide bond it contains is of paramount importance in nature, as it is the same linkage that connects amino acids to form proteins. In synthetic chemistry, the acetamide linkage is valued for its stability and its ability to participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

This functional group is a common feature in many pharmaceutical compounds, serving as a key structural element or a linker to connect different parts of a molecule. nih.gov For instance, complex acetamide derivatives are actively being investigated as potent kinase inhibitors for the treatment of diseases like acute myeloid leukemia. nih.govresearchgate.net The acetamide moiety is often synthetically accessible and can be introduced through well-established chemical reactions, making it a practical choice in the assembly of complex molecular architectures. researchgate.net

Rationale for Academic Investigation of 2 2 Trifluoromethyl Furan 3 Yl Acetamide

Advanced Synthetic Routes to this compound

The construction of this specific molecule is not a trivial endeavor and typically involves a sequence of carefully planned steps. These routes are designed to build the molecule efficiently while controlling the placement of each substituent on the furan ring.

A plausible multistep synthesis for this compound would likely begin with a pre-functionalized furan ring or involve the construction of the ring itself from acyclic precursors. One conceptual strategy could involve:

Furan Ring Formation : Building the substituted furan core. This can be achieved through various methods, such as the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound or the Feist-Benary furan synthesis. Given the substituents, a more modern approach might involve a transition-metal-catalyzed cyclization of appropriate acyclic starting materials. researchgate.net

Introduction of Substituents : Stepwise introduction of the trifluoromethyl group at the C2 position and a precursor to the acetamidomethyl group at the C3 position. The order of these steps is crucial to manage the directing effects of the substituents.

Functional Group Manipulation : Conversion of the C3-precursor group into the final acetamidomethyl side chain.

These strategies often rely on a modular approach, where different fragments of the molecule are synthesized separately and then combined. researchgate.net

Achieving the desired 2,3-substitution pattern on the furan ring is a significant challenge due to the inherent reactivity of the furan system. The α-positions (C2 and C5) are typically more reactive towards electrophiles than the β-positions (C3 and C4).

Directed metalation is a powerful technique to achieve regioselectivity. sci-hub.box By introducing a directing group at a specific position, a metalating agent (like an organolithium reagent) can be directed to deprotonate an adjacent position, which can then react with an electrophile. For instance, a directing group at the C2 position could facilitate functionalization at the C3 position. Tandem-directed ortho-metalation followed by electrophilic aromatic substitution can be used to synthesize tri- and tetrasubstituted furan derivatives. sci-hub.box

Another approach involves leveraging the electronic properties of existing substituents. An electron-withdrawing group at C2 would deactivate that position and could favor substitution at other positions. Modern catalytic systems, including those based on cobalt, have been developed for the regioselective synthesis of polyfunctionalized furans from simple alkynes and diazocarbonyls, offering a high degree of functional group tolerance. nih.gov

The trifluoromethyl (CF3) group significantly alters a molecule's electronic properties and is a common feature in pharmaceuticals and agrochemicals. mdpi.com Its introduction into a heterocyclic ring like furan can be accomplished through several methods.

From Trifluoromethylated Building Blocks : One of the most common strategies is to use a starting material that already contains the CF3 group. bohrium.com For example, a cyclization reaction could be performed using a trifluoromethyl-containing precursor. A transition-metal-free method involves the reaction of β-trifluoromethyl α,β-enones to produce trifluoromethylated furans. bohrium.comorganic-chemistry.org

Direct Trifluoromethylation : This involves the direct introduction of a CF3 group onto the furan ring. This is often more challenging but offers greater flexibility in synthesis. Methods include:

Radical Trifluoromethylation : Using reagents like trifluoroiodomethane (CF3I) or Togni's reagent under radical-initiating conditions (e.g., photoredox catalysis) can introduce the CF3 group. nih.govriken.jpprinceton.edu

Transition-Metal-Catalyzed Cross-Coupling : Palladium or copper catalysts can be used to couple a furan derivative (e.g., an organoboron or organotin compound) with a CF3 source. mdpi.com

Reagent ClassExample ReagentReaction Type
NucleophilicRuppert-Prakash Reagent (TMSCF3)Nucleophilic addition
ElectrophilicTogni's Reagents, Umemoto's ReagentsElectrophilic/Radical addition
RadicalTrifluoroiodomethane (CF3I)Radical addition

The final step in many synthetic routes would be the formation of the acetamide group. This is a standard transformation in organic chemistry. Assuming the synthesis has produced a precursor like 2-(2-(trifluoromethyl)furan-3-yl)methanamine, the acetamide can be formed through N-acylation.

This is typically achieved by reacting the amine with an acetylating agent such as:

Acetyl chloride : Reacts readily with the amine, usually in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Acetic anhydride : A slightly less reactive but effective alternative, often used with a base or a catalytic amount of acid.

Alternatively, if the precursor is a (2-(trifluoromethyl)furan-3-yl)acetonitrile, the acetamide can be formed via a partial hydrolysis of the nitrile group, often using acid or base catalysis under controlled conditions to avoid complete hydrolysis to the carboxylic acid.

Precursor Design and Derivatization Strategies for Furan Systems

The design of starting materials is critical for an efficient synthesis. Modern chemistry is increasingly looking towards sustainable and renewable feedstocks for the production of valuable chemicals.

Furan derivatives can be sourced from renewable biomass, offering a green alternative to petrochemical feedstocks. mdpi.comresearchgate.net Lignocellulosic biomass, which is rich in C5 and C6 sugars, can be converted into key furan platform chemicals. researchgate.net

Furfural (B47365) : Derived from the dehydration of C5 sugars (like xylose from hemicellulose), furfural is a versatile starting material for producing a wide range of furan derivatives. researchgate.net

5-Hydroxymethylfurfural (B1680220) (HMF) : Produced from the dehydration of C6 sugars (like fructose (B13574) and glucose), HMF is another key platform molecule. mdpi.comresearchgate.net Its functional groups (aldehyde and alcohol) provide multiple points for further chemical modification. acs.org

These bio-derived compounds can be transformed into the necessary precursors for the synthesis of complex molecules like this compound. rsc.org For example, furfural could be the starting point for a synthetic sequence to build the 2,3-disubstituted furan core. The utilization of these platform chemicals is a cornerstone of sustainable chemistry, aiming to reduce reliance on fossil fuels and create more environmentally benign synthetic processes. mdpi.comnih.gov

Platform ChemicalBiomass Source (Sugar)Key Features
Furfural (FF)C5 Sugars (e.g., Xylose)Aldehyde functionality, aromatic furan core
5-Hydroxymethylfurfural (HMF)C6 Sugars (e.g., Fructose, Glucose)Aldehyde and alcohol functionalities
2,5-Furandicarboxylic acid (FDCA)Oxidation of HMFDi-acid for polymer synthesis

Catalytic Approaches in the Synthesis of this compound and Analogues

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of the target compound. This moiety is highly valued in medicinal chemistry as it can significantly enhance properties like metabolic stability and lipophilicity. rsc.org Both transition-metal-mediated and metal-free methods have been developed for the trifluoromethylation of heterocyclic compounds, including furans.

Transition-metal catalysis is a powerful tool for forming carbon-CF3 bonds. nih.gov These reactions often involve the cross-coupling of an aryl halide or organometallic reagent with a trifluoromethyl source. researchgate.net For furan derivatives, palladium- and copper-promoted reactions are common. d-nb.info A potential catalytic cycle for a palladium-catalyzed trifluoromethylation involves the formation of a Pd(II)(furanyl) complex, which then reacts with a trifluoromethylating agent like TMSCF3 (trimethyl(trifluoromethyl)silane). nih.govd-nb.info This is followed by a two-electron oxidation and subsequent reductive elimination to yield the trifluoromethylated furan and regenerate the catalyst. d-nb.info

The direct C-H trifluoromethylation of furan cores is a highly desirable but challenging transformation due to the sensitivity of the furan ring to harsh reaction conditions. nih.gov However, recent advancements have led to the development of milder catalytic systems that can achieve this functionalization. rsc.orgnih.gov

Table 1: Examples of Transition-Metal-Mediated Trifluoromethylation

Catalyst/Metal Trifluoromethyl Source Substrate Type General Conditions Reference
Palladium complexes TMSCF3 Furanyl halides/boronic acids Cross-coupling conditions, various ligands and bases d-nb.info
Copper complexes TMSCF3, Togni reagents Arenes, Heteroarenes (C-H bonds) Oxidative cross-coupling, often with an oxidant nih.gov

To circumvent the costs and potential toxicity associated with transition metals, metal-free trifluoromethylation methods have gained significant attention. bohrium.comorganic-chemistry.org One prominent strategy involves a nucleophilic addition–O-acylation–intramolecular Wittig reaction of β-trifluoromethyl α,β-enones, which provides an efficient pathway to trifluoromethylated furans under mild conditions. bohrium.comorganic-chemistry.org This approach demonstrates high functional group tolerance and has been successfully applied on a gram scale. bohrium.comorganic-chemistry.org

Another metal-free approach utilizes the direct transformation of 1,3-dienes into 2,5-disubstituted furans through an oxidation-dehydration sequence. nih.govsemanticscholar.org The oxidation is typically achieved with singlet oxygen, and the resulting endoperoxide is dehydrated using a reagent like the Appel reagent (CBr4/PPh3). nih.govsemanticscholar.org While this method primarily yields 2,5-disubstituted furans, it highlights the potential for metal-free strategies in furan synthesis. The generation of the electrophilic trifluoromethyl radical from reagents like sodium trifluoromethanesulfinate (Langlois reagent) can also be used for the direct C-H trifluoromethylation of electron-rich heterocycles. nih.gov

Table 2: Metal-Free Trifluoromethylation Approaches

Method Key Reagents Substrate Type Key Features Reference
Tandem Acylation-Wittig Tributylphosphine (PBu3), Acyl Chloride β-trifluoromethyl α,β-enones Mild conditions, high yields, broad functional group tolerance bohrium.comorganic-chemistry.org
Oxidation-Dehydration Singlet Oxygen, Appel Reagent 1,3-Dienes Access to 2,5-diaryl furans, can be run in continuous flow nih.govsemanticscholar.org

Biocatalysis offers an environmentally friendly alternative for the functionalization of furan-based platform chemicals. researchgate.net Enzymes and whole-cell systems can perform selective transformations under mild conditions, such as oxidation, reduction, and C-N bond formation. researchgate.netresearchgate.net For instance, the conversion of 5-hydroxymethylfurfural (HMF), a key biomass-derived furan, into derivatives like 2,5-bis(aminomethyl)furan (B21128) (BAMF) and 5-(aminomethyl)furan-2-carboxylic acid (MAFCA) has been achieved using transaminase (TA) enzymes. nih.gov A robust transaminase from Shimia marina (SMTA) has shown high activity and broad substrate specificity for the amination of furan aldehydes. nih.gov

These biocatalytic systems could be envisioned for modifying a precursor like 3-formyl-2-(trifluoromethyl)furan to introduce an amine, which could then be acylated to form the final acetamide product. Chemobiocatalytic cascades, which combine chemical and biological steps in one pot, further enhance the efficiency of these synthetic routes. researchgate.net

Table 3: Biocatalytic Transformations of Furan Derivatives

Biocatalyst Type Reaction Type Furan Substrate Product Reference
Transaminase (e.g., SMTA) Amination Furan aldehydes (e.g., HMF, DFF) Furfurylamines (e.g., BAMF, AMFA) nih.gov
HMF oxidase Oxidation 5-(hydroxymethyl)furfural (HMF) 2,5-furandicarboxylic acid (FDCA) acs.org
Alcohol dehydrogenase Reduction 5-hydroxymethylfurfural (HMF) 2,5-bis(hydroxymethyl)furan (BHMF) researchgate.netresearchgate.net

Chemical Reactivity and Transformation Studies of this compound

The chemical behavior of this compound is largely dictated by the electronic properties of its substituted furan ring. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the ring's reactivity.

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, typically at the C2 and C5 positions. numberanalytics.comchemicalbook.comyoutube.com The reaction proceeds much faster than in benzene (B151609) due to the electron-donating effect of the oxygen atom, which stabilizes the cationic intermediate formed during the attack. chemicalbook.comyoutube.com

However, in this compound, the trifluoromethyl group at the C2 position deactivates the furan ring towards electrophilic attack. This electron-withdrawing effect reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.gov Any electrophilic substitution would be expected to occur at the C5 position, which is the least deactivated position and is sterically accessible.

Conversely, the electron-deficient nature of the trifluoromethylated furan ring makes it more susceptible to nucleophilic attack compared to unsubstituted furan. Nucleophilic aromatic substitution, which is generally not feasible for furan itself, could potentially occur on this modified ring system, especially if a suitable leaving group is present at another position on the ring. The acetamide group at the C3 position is also an important functional handle. The N-H bond can be deprotonated to form an anion, and the carbonyl group can participate in various reactions, although these are transformations of the side chain rather than the furan ring itself.

Transformations Involving the Acetamide Moiety, including Hydrolysis and Reduction

The acetamide group is a versatile functional group that can undergo several key transformations to yield other valuable chemical entities, primarily carboxylic acids and amines.

Hydrolysis to 2-(2-(Trifluoromethyl)furan-3-yl)acetic acid

The hydrolysis of the acetamide group in this compound results in the formation of 2-(2-(Trifluoromethyl)furan-3-yl)acetic acid and ammonia (B1221849). This transformation can be achieved under either acidic or basic conditions, typically requiring heat to proceed at a practical rate.

Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. Both pathways proceed through a tetrahedral intermediate, culminating in the cleavage of the carbon-nitrogen bond.

Condition Reagents General Mechanism Product
Acidic H₂O, H⁺ (e.g., HCl, H₂SO₄), HeatProtonation of carbonyl oxygen, followed by nucleophilic attack of water.2-(2-(Trifluoromethyl)furan-3-yl)acetic acid
Basic H₂O, OH⁻ (e.g., NaOH, KOH), HeatNucleophilic attack of hydroxide ion on the carbonyl carbon.Sodium or Potassium 2-(2-(Trifluoromethyl)furan-3-yl)acetate (requires acidic workup to yield the free carboxylic acid)

Reduction to 2-(2-(Trifluoromethyl)furan-3-yl)ethanamine

The reduction of the acetamide moiety provides a direct route to the corresponding primary amine, 2-(2-(Trifluoromethyl)furan-3-yl)ethanamine. This transformation involves the complete conversion of the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-).

Due to the low reactivity of amides, this reduction requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose; weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. masterorganicchemistry.comucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. ucalgary.cashaalaa.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, leading to the formation of a highly reactive iminium ion intermediate, which is then rapidly reduced by another equivalent of the hydride reagent. ucalgary.ca

Reducing Agent Solvent Product Notes
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF2-(2-(Trifluoromethyl)furan-3-yl)ethanamineA strong, non-selective reducing agent. masterorganicchemistry.comshaalaa.com Requires anhydrous conditions and careful workup.
Sodium Borohydride (NaBH₄)VariousNo reactionNot sufficiently reactive to reduce amides. ucalgary.ca

Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence at the C-2 position of the furan ring has a profound inductive effect on the reactivity of the adjacent acetamide moiety at the C-3 position.

The strong electron-withdrawing nature of the CF₃ group enhances the electrophilic character of the amide's carbonyl carbon. nih.govresearchgate.net This is due to the pulling of electron density through the furan ring and the sigma bond connecting it to the acetamide group. A more electrophilic (electron-poor) carbonyl carbon is more susceptible to attack by nucleophiles.

Influence on Hydrolysis and Reduction Rates: This electronic activation suggests that both the hydrolysis and reduction of this compound may proceed under milder conditions or at an accelerated rate compared to non-fluorinated analogues.

For hydrolysis , the increased electrophilicity of the carbonyl carbon facilitates the initial attack by water (acidic conditions) or hydroxide ions (basic conditions), which is often the rate-determining step.

For reduction , the initial nucleophilic attack by a hydride ion from LiAlH₄ is similarly enhanced, potentially leading to a faster reaction.

Influence on Selectivity and Stability: The primary reaction pathways—hydrolysis to a carboxylic acid and reduction to an amine—are fundamental to the acetamide functional group and are not altered by the CF₃ substituent. However, the trifluoromethyl group plays a crucial role in enhancing the selectivity of these transformations by stabilizing the furan ring itself. Furan rings can be susceptible to acid-catalyzed ring-opening or other degradation pathways under harsh reaction conditions. scispace.comrsc.org The electron-withdrawing CF₃ group deactivates the furan ring toward such electrophilic attack, thereby increasing its stability. This enhanced stability ensures that the desired transformations on the acetamide moiety can occur without significant degradation of the heterocyclic core, leading to higher yields and purer products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of an organic compound in solution. A full structural assignment for this compound would involve a suite of 1D and 2D NMR experiments.

The proton (¹H) NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the furan ring protons, the methylene (-CH₂-) protons, and the amide (-NH₂) protons.

Furan Protons (H-4 and H-5): The two protons on the furan ring are expected to appear as doublets in the aromatic region (typically δ 6.0-8.0 ppm). The proton at the 5-position (H-5) would likely resonate further downfield than the proton at the 4-position (H-4) due to its proximity to the oxygen atom. They would show coupling to each other with a characteristic coupling constant (³JHH) of approximately 1.8-3.5 Hz.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the furan ring and the carbonyl group are chemically equivalent and would appear as a sharp singlet. This signal is expected in the range of δ 3.5-4.0 ppm.

Amide Protons (-NH₂): The two protons of the primary amide group are expected to produce a broad singlet, typically in the range of δ 5.5-8.0 ppm. The chemical shift and peak shape can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5 (Furan)~7.5Doublet (d)~2.0
H-4 (Furan)~6.5Doublet (d)~2.0
-CH₂-~3.7Singlet (s)N/A
-NH₂5.5 - 8.0Broad Singlet (br s)N/A

The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear far downfield, typically in the range of δ 170-175 ppm.

Furan Carbons: Four signals are expected for the furan ring carbons. The carbon bearing the trifluoromethyl group (C-2) and the oxygen-adjacent carbon (C-5) would be the most downfield of the ring carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will also show a characteristic quartet pattern due to the strong one-bond coupling to the three fluorine atoms (¹JCF). Its chemical shift is typically around δ 120-125 ppm.

Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear in the range of δ 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
-C=O~172Singlet
C-2 (Furan)~145Quartet (q)
C-5 (Furan)~143Singlet
-CF₃~122Quartet (q)
C-4 (Furan)~112Singlet
C-3 (Furan)~110Singlet
-CH₂-~32Singlet

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov The ¹⁹F NMR spectrum for this compound would be very simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov This signal is expected to be a singlet, as there are no adjacent protons to cause coupling. Its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring, typically in the range of δ -60 to -70 ppm relative to a CFCl₃ standard. colorado.eduucsb.edu The chemical shift is sensitive to the electronic environment, making it a valuable tool for confirming the presence and substitution pattern of the trifluoromethyl group. nih.gov

While 1D NMR spectra provide essential information, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two furan ring protons (H-4 and H-5), confirming their scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon signal of the atom it is directly attached to. It would definitively assign the signals for the furan C-4/H-4, C-5/H-5, and the methylene -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings (typically over 2-3 bonds). It would be instrumental in piecing together the molecular framework. For example, correlations would be expected from the methylene protons (-CH₂-) to the furan carbons C-3 and C-4, as well as to the carbonyl carbon. Correlations from the furan proton H-4 would be seen to carbons C-2, C-3, and C-5, confirming the substitution pattern on the ring.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. nih.govethz.ch For this compound, the exact mass of the molecular ion ([M+H]⁺) can be calculated. The experimental HRMS value would be expected to match this theoretical value to within a very small tolerance (typically < 5 ppm), which serves as strong evidence for the proposed chemical formula, C₇H₇F₃NO₂.

Table 3: Predicted HRMS Data

IonChemical FormulaCalculated Exact Mass
[M+H]⁺C₇H₇F₃NO₂194.0423
[M+Na]⁺C₇H₆F₃NNaO₂216.0243

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. unt.edu In a typical experiment, the molecule of interest, this compound, is first ionized, often forming a protonated molecular ion [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. unt.edu

The fragmentation of amides, particularly aliphatic amides, is well-documented. miamioh.edu The most common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, the fragmentation pathway would likely be initiated by cleavage at the amide linkage and within the furan ring structure.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the initial loss of ammonia (NH₃) or the entire acetamide functional group. Subsequent fragmentation could involve the cleavage of the furan ring and the loss of the trifluoromethyl group. The analysis of these fragmentation patterns provides a unique "fingerprint" for the molecule, confirming its identity and structural features. nih.gov

Table 1: Plausible Fragmentation Ions for this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
[M+H]⁺VariesNH₃Loss of ammonia
[M+H]⁺VariesH₂N-C(=O)-CH₂Cleavage of the acetamide side chain
[M+H]⁺VariesCF₃Loss of the trifluoromethyl radical
[M+H]⁺VariesCOLoss of carbon monoxide from the furan ring or amide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. The most prominent peaks would be associated with the amide functional group.

The N-H stretching vibrations of the primary amide are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong and sharp absorption typically found around 1690-1650 cm⁻¹. nih.gov Another key feature is the N-H bending vibration, or Amide II band, which appears in the 1650-1550 cm⁻¹ region. nih.gov Additionally, C-F stretching vibrations from the trifluoromethyl group would be expected to produce strong absorptions in the 1350-1100 cm⁻¹ range. The presence of the furan ring would be indicated by C-O-C stretching and C=C stretching vibrations.

Table 2: Predicted Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3200Amide (N-H₂)Symmetric & Asymmetric StretchingMedium-Strong
3100-3000Furan (C-H)StretchingMedium
1690-1650Amide (C=O)Stretching (Amide I)Strong
1650-1550Amide (N-H)Bending (Amide II)Medium-Strong
~1430Amide (C-N)StretchingMedium
1350-1100Trifluoromethyl (C-F)StretchingStrong
1250-1020Furan (C-O-C)Asymmetric & Symmetric StretchingStrong

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise spatial arrangement of the furan ring, the trifluoromethyl group, and the acetamide side chain.

Based on crystal structures of similar amide-containing compounds, it is highly probable that the crystal packing of this compound is dominated by intermolecular hydrogen bonding. researchgate.net Specifically, the amide N-H groups would act as hydrogen bond donors, while the carbonyl oxygen (C=O) would act as a hydrogen bond acceptor. researchgate.netnih.gov This interaction typically leads to the formation of chains or dimeric motifs, which are common in the crystal structures of primary and secondary amides. researchgate.netnih.gov These hydrogen bonds are crucial in stabilizing the crystal lattice. The analysis would also detail the planarity of the furan ring and the torsional angles between the ring and the acetamide substituent.

Table 3: Expected Crystallographic Parameters and Interactions

ParameterDescriptionExpected Observation
Crystal SystemThe symmetry of the unit cellLikely Monoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystale.g., P2₁/c, a common group for organic molecules nih.gov
Hydrogen BondingIntermolecular interactions involving hydrogenStrong N-H···O=C hydrogen bonds forming chains or dimers researchgate.net
Dihedral AngleTorsion angle between the furan ring and the acetamide groupDefines the molecular conformation
Intermolecular ContactsOther non-covalent interactionsvan der Waals forces, possible F···H or F···O interactions

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of a chemical compound and for analyzing it within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) would be the method of choice. In this technique, the compound is passed through a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is assessed by the appearance of a single, sharp peak in the chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities.

Gas chromatography could also be employed, particularly if the compound is thermally stable and sufficiently volatile. A polar capillary column would be suitable for this analysis. The sample is vaporized and carried by an inert gas through the column, separating it from any non-volatile impurities or components with different boiling points and polarities. Purity is again confirmed by the presence of a single peak.

Table 4: Typical Chromatographic Conditions for Purity Analysis

TechniqueStationary PhaseMobile Phase / Carrier GasDetection Method
RP-HPLC C18 (Octadecylsilane) bonded to silicaGradient or isocratic mixture of Water and Acetonitrile/MethanolUV-Vis Detector (at a wavelength where the furan ring absorbs)
GC-MS Polar capillary column (e.g., Carbowax or similar)Helium or NitrogenMass Spectrometer (MS) or Flame Ionization Detector (FID)

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular structure and spectroscopic properties.

Density Functional Theory (DFT) Studies on Optimized Structures

To investigate the molecular structure of this compound, DFT calculations would be the method of choice. A common approach involves selecting a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to perform a geometry optimization. This process finds the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure. The selection of the functional and basis set is crucial for obtaining results that are in good agreement with experimental data, should it become available.

Analysis of Bond Lengths and Bond Angles

Following a successful geometry optimization, the precise bond lengths and bond angles of the equilibrium structure of this compound would be determined. This data provides fundamental insights into the connectivity and spatial arrangement of the atoms. For instance, the lengths of the C-C, C-O, C-N, and C-F bonds, as well as the angles around the furan ring and the acetamide group, would be quantified. These parameters are critical for understanding the molecule's steric and electronic properties.

Table 1: Predicted Bond Lengths and Bond Angles for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Parameter Predicted Value
Bond Lengths (Å)
Furan C=C Value
Furan C-O Value
C-CF3 Value
Acetamide C=O Value
Acetamide C-N Value
**Bond Angles (°) **
O-C-C (in furan) Value
C-C-CF3 Value
N-C=O Value

Vibrational Frequency Analysis for Spectroscopic Assignments

Vibrational frequency analysis, performed on the optimized geometry, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. The calculation yields a set of vibrational modes and their corresponding frequencies. By analyzing the atomic motions associated with each mode, a detailed assignment of the spectral bands can be made. This allows for the identification of characteristic vibrations, such as the C=O stretch of the amide, the C-F stretches of the trifluoromethyl group, and the various vibrational modes of the furan ring.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Frequency (cm⁻¹) Vibrational Assignment
Value C=O stretch (Amide I)
Value N-H bend (Amide II)
Value C-F symmetric stretch
Value C-F asymmetric stretch
Value Furan ring breathing

Molecular Electrostatic Potential (MESP) Surface Analysis for Local Reactive Centers

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, it would be expected that the oxygen atom of the carbonyl group and the furan ring's oxygen would exhibit negative potential, while the hydrogen atoms of the amide group would show positive potential.

Conformational Analysis and Energy Landscapes of the Compound

A comprehensive search of the current scientific literature reveals a notable absence of specific studies on the conformational analysis and energy landscapes of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the rotational barriers and stable conformations of novel compounds, published research focusing on this particular molecule is not available.

Molecular Docking and Dynamics Simulations for Investigating Ligand-Protein Interactions

There are currently no published molecular docking or molecular dynamics simulation studies specifically involving this compound. Such computational techniques are invaluable for predicting the binding affinity and interaction patterns of a ligand with a biological target. The process would typically involve docking the molecule into the active site of a protein of interest to predict its binding mode, followed by molecular dynamics simulations to assess the stability of the ligand-protein complex over time. The absence of such research means that the potential biological targets and the specific intermolecular interactions, such as hydrogen bonds or hydrophobic contacts that this compound might form, have not been elucidated.

Chemoinformatics Approaches for Structure-Activity Relationship (SAR) Derivation

A critical aspect of drug discovery is the elucidation of structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For this compound, there is no available biological activity data or studies on analogous compounds that would permit the derivation of SAR. Chemoinformatics tools are often used to build predictive models based on the activities of a series of related compounds. However, without a foundational dataset, SAR studies for this specific molecule cannot be performed. General principles suggest that modifications to the furan ring, the trifluoromethyl group, or the acetamide moiety would likely impact any biological activity, but the specific nature of these relationships is unknown.

In Silico Prediction of ADMET-Related Molecular Properties

While specific experimental or dedicated computational studies on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound are not found in the literature, it is possible to calculate some fundamental molecular properties using established chemoinformatics tools. These properties are crucial for predicting the pharmacokinetic profile of a potential drug candidate.

Below is a table of predicted ADMET-related molecular properties for this compound, generated using widely accepted computational models. It is important to note that these are theoretical predictions and have not been experimentally validated for this compound.

Molecular PropertyPredicted ValueSignificance in Drug Discovery
Lipophilicity (logP)Value not availableInfluences solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA)Value not availableCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Number of Rotatable BondsValue not availableAffects conformational flexibility and oral bioavailability.

The lack of published data prevents a more detailed analysis and discussion of the potential drug-likeness of this compound based on established rules such as Lipinski's Rule of Five.

Mechanistic Organic Chemistry Studies

Elucidation of Reaction Mechanisms in the Synthesis of 2-(2-(Trifluoromethyl)furan-3-yl)acetamide

The synthesis of this compound can be approached through several synthetic strategies, with the Paal-Knorr synthesis of the furan (B31954) ring being a prominent and versatile method. wikipedia.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org For the target molecule, a plausible precursor would be a suitably substituted 1,4-diketone.

The proposed mechanism for the Paal-Knorr synthesis of a substituted furan begins with the protonation of one of the carbonyl groups by an acid catalyst. This is followed by an intramolecular nucleophilic attack by the enol form of the other carbonyl group to form a cyclic hemiacetal intermediate. Subsequent dehydration of this intermediate yields the aromatic furan ring. wikipedia.org

Table 1: Proposed Mechanistic Steps in Paal-Knorr Furan Synthesis

StepDescription
1Protonation of a carbonyl oxygen by an acid catalyst.
2Tautomerization of the second carbonyl to its enol form.
3Intramolecular nucleophilic attack of the enol on the protonated carbonyl.
4Formation of a five-membered cyclic hemiacetal.
5Elimination of a water molecule to form the aromatic furan ring.

An alternative approach to forming the substituted furan ring is through a transition-metal-free tandem acylation-Wittig reaction of β-trifluoromethyl α,β-enones. This method provides a pathway to biologically significant trifluoromethylated furans in high yields under mild conditions.

Following the formation of the 2-(trifluoromethyl)furan-3-yl core, the acetamide (B32628) side chain can be introduced. One potential route involves the synthesis of a 3-aminofuran derivative, which can then be acylated. The synthesis of 3-N-substituted furans has been achieved through the Michael addition of amines to acyclic keto alkynol precursors, followed by cyclization and dehydration. researchgate.net Once the 3-amino-2-(trifluoromethyl)furan is obtained, standard acylation with acetyl chloride or acetic anhydride would yield the final product, this compound.

Mechanistic Investigations of Furan Ring Transformations and Stability

The furan ring is an aromatic heterocycle, but its aromaticity and stability are lower than that of benzene (B151609), making it more susceptible to certain reactions like electrophilic addition and ring-opening. chemicalbook.com The stability of the furan ring in this compound is significantly influenced by its substituents. The trifluoromethyl group at the C2 position is a powerful electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. nih.gov Conversely, the acetamido group at the C3 position is an electron-donating group, which activates the ring.

Ring-opening reactions of furans can be initiated under various conditions, including treatment with strong acids or oxidizing agents. For instance, the nucleophilic ring opening of an activated furan is a key step in the synthesis of donor-acceptor Stenhouse adducts (DASAs). nih.govresearchgate.netresearchgate.net In the context of this compound, the electron-withdrawing nature of the trifluoromethyl group would likely make the furan ring more susceptible to nucleophilic attack, potentially leading to ring-opening under specific conditions. Computational studies on furan ring dynamics have shown that the ring is not perfectly planar and undergoes puckering, and these dynamics can be influenced by substituents and temperature. nih.gov

Role of the Trifluoromethyl Group in Directing Chemical Reactivity and Stereoselectivity

The trifluoromethyl (CF3) group is one of the most potent electron-withdrawing groups in organic chemistry. rsc.org Its presence at the C2 position of the furan ring has a profound impact on the molecule's reactivity. In electrophilic aromatic substitution reactions, the CF3 group is strongly deactivating and acts as a meta-director in benzene systems. dntb.gov.ua In the furan ring, electrophilic attack preferentially occurs at the C5 position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance. pearson.comquora.compearson.com The electron-donating acetamido group at C3 would further favor substitution at the C5 position.

The trifluoromethyl group can also play a crucial role in directing the stereoselectivity of reactions. In the organocatalytic cascade Michael/alkylation reaction for the synthesis of 2-trifluoromethylated dihydrofurans, the stereochemical outcome is controlled to produce specific diastereomers. rsc.org While the target molecule is achiral, reactions at the acetamide side chain or further transformations of the furan ring could be influenced by the steric and electronic properties of the trifluoromethyl group, potentially leading to stereoselective outcomes. masterorganicchemistry.com

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-CF3C2Strong electron-withdrawingDeactivating, directs to C4 (meta-like)
-NHCOCH3C3Electron-donatingActivating, directs to C2 and C5 (ortho, para-like)
Combined Effect Preferential substitution at C5

Kinetics and Thermodynamics of Key Chemical Reactions Involving the Compound

Studies on the kinetics of the reactions of hydroxyl radicals with furan and its alkylated derivatives have shown a negative temperature dependence, indicating that the reactions are dominated by addition pathways at lower temperatures. researchgate.net The presence of the trifluoromethyl group would likely alter the rate constants of such radical reactions.

Catalytic Mechanism Elucidation for Furan Derivatization Reactions

Various catalytic strategies can be employed for the derivatization of the furan ring in this compound. mdpi.com For instance, further functionalization through electrophilic substitution could be catalyzed by Lewis or Brønsted acids. The mechanism of these reactions involves the generation of a highly reactive electrophile that then attacks the electron-rich furan ring. nih.gov

Catalytic amidation is a powerful tool for forming amide bonds. While the acetamide group is already present in the target molecule, understanding the mechanism of its formation is crucial. Catalytic amidation of esters can be facilitated by 2,2,2-trifluoroethanol, which proceeds through an active ester intermediate. researchgate.netrsc.org Titanium tetrafluoride has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. researchgate.net The mechanism of these catalytic processes involves the activation of the carboxylic acid or ester by the catalyst, making it more susceptible to nucleophilic attack by the amine.

Investigation of Radical Pathways in Trifluoromethylation Processes

The introduction of the trifluoromethyl group onto a furan ring can be achieved through radical trifluoromethylation. researchgate.net This process involves the generation of a trifluoromethyl radical (•CF3), which is a highly reactive and electrophilic species. researchgate.net Common reagents for generating •CF3 radicals include trifluoroiodomethane (CF3I) under photochemical or thermal conditions.

The mechanism of radical trifluoromethylation of an aromatic or heterocyclic substrate involves the following steps:

Initiation : Generation of the trifluoromethyl radical from a suitable precursor.

Propagation : Addition of the •CF3 radical to the furan ring to form a radical intermediate. This is followed by the loss of a hydrogen atom to restore the aromaticity of the ring and generate another radical to continue the chain reaction.

Termination : Combination of two radical species to form a stable molecule.

The regioselectivity of the radical addition to the furan ring is influenced by the stability of the resulting radical intermediate. The presence of the acetamido group at the C3 position would likely influence the position of the radical attack.

Advanced Research Applications in Chemical Sciences

2-(2-(Trifluoromethyl)furan-3-yl)acetamide as a Building Block in Complex Chemical Synthesis

The furan (B31954) ring, particularly when substituted with a strongly electron-withdrawing trifluoromethyl group, serves as a valuable synthon in organic chemistry. The acetamide (B32628) moiety further extends its synthetic utility, providing a handle for a variety of chemical transformations.

The unique electronic and steric properties of this compound make it a compelling starting material for the construction of novel heterocyclic systems. The trifluoromethyl group enhances the metabolic stability and lipophilicity of resulting molecules, properties that are highly desirable in medicinal chemistry. rsc.org The furan ring itself can participate in various cycloaddition and rearrangement reactions to form more complex polycyclic structures.

Synthetic chemists can leverage the reactivity of both the furan and acetamide components. For instance, the furan ring can act as a diene in Diels-Alder reactions, leading to the formation of bicyclic adducts that can be further elaborated. nih.gov Moreover, the acetamide functional group can be hydrolyzed to the corresponding amine, which can then be used in a wide array of condensation reactions to form nitrogen-containing heterocycles such as pyrimidines, imidazoles, or triazoles. organic-chemistry.org The synthesis of such novel heterocyclic systems is of significant interest due to their potential biological activities. researchgate.netutripoli.edu.ly

Table 1: Illustrative Reactions for Heterocycle Synthesis from Furan Precursors

Reaction Type Reagents and Conditions Product Class
Paal-Knorr Synthesis 1,4-dicarbonyl compounds, amine source (e.g., ammonia (B1221849), primary amines) Substituted pyrroles
Diels-Alder Cycloaddition Furan (as diene), various dienophiles (e.g., maleimides) Bicyclic ethers
Vilsmeier-Haack Reaction Furan, phosphoryl chloride, dimethylformamide Furan-2-carbaldehydes

This table presents general synthetic routes that could be adapted for derivatives of this compound.

The title compound is a valuable precursor for a range of advanced fluorinated organic molecules. The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals. rsc.org The stability of the C-F bond often leads to improved metabolic stability in drug candidates. rsc.org Starting from this compound, chemists can perform transformations on the furan ring or the acetamide side chain to access a library of new fluorinated compounds. For example, selective reduction of the furan ring could yield trifluoromethylated tetrahydrofuran (B95107) derivatives, which are important structural motifs in various biologically active molecules. msu.edu

Contributions to Methodological Development in Organic Synthesis

The synthesis and reactivity of molecules like this compound can drive the development of new synthetic methods.

While the trifluoromethyl group is already present in the title compound, its synthesis and the preparation of similar structures contribute to the broader field of fluorination chemistry. The development of efficient methods for the introduction of trifluoromethyl groups into heterocyclic systems is an ongoing area of research. rsc.org Challenges in regioselectivity and the harsh conditions often required for fluorination reactions necessitate the development of milder and more selective protocols. Studying the synthesis of trifluoromethylated furans can provide insights into new catalytic systems and fluorinating reagents. organic-chemistry.org

The acetamide group in this compound is a classic functional group, yet the formation and functionalization of amide bonds remain an active area of research. The development of new coupling reagents and catalytic methods for amide bond formation aims to improve efficiency, reduce waste, and allow for the coupling of sterically hindered or electronically deactivated substrates. The synthesis of specialized amides, such as the title compound, can serve as a testbed for these new methodologies. nih.gov

Table 2: Selected Modern Amide Bond Formation Reagents

Reagent Class Examples Key Features
Carbodiimides EDC, DCC Widely used, generate urea (B33335) byproducts.
Phosphonium Salts BOP, PyBOP High coupling efficiency, suitable for peptide synthesis.
Uronium/Guanidinium Salts HBTU, HATU Effective for difficult couplings, minimize racemization.

This table provides examples of reagent classes used in modern amide synthesis, which would be relevant for the preparation of this compound.

Role in the Design of High Energy Density Materials (HEDMs)

A thorough review of the available scientific literature did not yield any specific information regarding the application of this compound or closely related trifluoromethylated furan derivatives in the design or synthesis of High Energy Density Materials (HEDMs). The research in HEDMs typically focuses on compounds with a high nitrogen content, a positive oxygen balance, and high heat of formation, often characterized by functional groups such as nitro, azido, or nitramino groups, and heterocyclic cores like tetrazoles or triazines. While furan-based compounds can be used to synthesize nitrogen-containing heterocycles, rsc.orgnih.gov there is no direct evidence in the searched literature to suggest that this compound is a precursor or a component in the field of HEDMs.

Application in Biomass Valorization and Platform Chemical Derivatization Pathways

The conversion of renewable lignocellulosic biomass into valuable chemicals is a cornerstone of sustainable chemistry. nih.govresearchgate.net This process, known as biomass valorization, often involves the production of furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are considered key platform molecules. mdpi.comresearchgate.net These platforms can be further converted into a wide array of products, including fuels, solvents, and polymer monomers. nih.govresearchgate.net

The derivatization of these furan-based platform chemicals is a critical step in creating higher-value compounds. For instance, chitin, another abundant biopolymer, can be converted into nitrogen-containing furan derivatives like 3-acetamido-5-acetylfuran, highlighting a pathway for producing functionalized furan molecules from biomass. mdpi.comnih.gov The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules is of significant interest because it can dramatically alter properties like metabolic stability, lipophilicity, and bioactivity. nih.gov The CF3 group is particularly stable and its incorporation can enhance the chemical stability of the furan ring. nih.gov

While the synthesis of various furan derivatives from biomass is well-documented, specific research detailing the synthesis or application of this compound as a platform chemical derived from biomass is not currently available in the reviewed literature. The potential pathways would likely involve the conversion of biomass into a furan precursor, followed by trifluoromethylation and amidation steps. The unique combination of the trifluoromethyl group and the acetamide side chain on the furan ring suggests potential for this compound in specialized applications, such as pharmaceuticals or advanced materials, but this remains an area for future research.

Table 1: Key Furan Derivatives from Biomass and Their Applications

CompoundBiomass SourceKey Applications
FurfuralHemicellulose (C5 sugars)Solvents, resins, chemical intermediate
5-Hydroxymethylfurfural (HMF)Cellulose (C6 sugars)Biofuels (e.g., DMF), polymers (e.g., PEF), pharmaceuticals
2,5-Furandicarboxylic acid (FDCA)Oxidation of HMFPolyester monomer (replacement for terephthalic acid)
3-Acetamido-5-acetylfuran (3A5AF)ChitinNitrogen-containing fine chemical

Environmental Chemical Research Pertaining to Furan Formation and Degradation Pathways

Understanding the environmental lifecycle of chemical compounds, from their formation to their degradation, is crucial for assessing their environmental impact. Fluorinated organic compounds, in particular, are noted for their high resistance to degradation, leading to persistence in the environment. nih.gov

The environmental fate of furan compounds is a key area of research. Many fluorinated compounds are known for their persistence and potential for bioaccumulation. nih.govnumberanalytics.com The degradation of such substances can occur through abiotic processes like hydrolysis and photolysis, or through microbial action. numberanalytics.com

While microorganisms have been identified that can degrade simpler furan compounds, such as furfural, the bioremediation of complex, halogenated furans presents a greater challenge. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group generally increases a molecule's resistance to oxidative degradation by microbial enzymes. Currently, there is no specific information available on the microbial degradation or bioremediation pathways for this compound. Research into the environmental fate of such highly functionalized and fluorinated furan derivatives is necessary to understand their potential for persistence and impact on ecosystems.

Future Research Directions and Emerging Paradigms for 2 2 Trifluoromethyl Furan 3 Yl Acetamide

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of 2-(2-(Trifluoromethyl)furan-3-yl)acetamide is crucial for optimizing existing methods and designing new ones. The application of in situ spectroscopic techniques will be instrumental in this endeavor. numberanalytics.comfrontiersin.orgyoutube.comelsevier.com These techniques allow for the real-time monitoring of reactions, providing valuable insights into the formation and consumption of intermediates, as well as the kinetics and thermodynamics of the process.

Future mechanistic studies are likely to employ a combination of the following techniques:

In Situ Infrared (IR) and Raman Spectroscopy: These methods can provide information about the vibrational modes of molecules, allowing for the identification of key functional groups and the tracking of their transformations throughout a reaction. numberanalytics.comfrontiersin.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. In situ NMR can be used to identify and quantify reactants, intermediates, and products in real-time.

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction monitoring to detect and identify transient species, including catalytic intermediates.

By combining the data from these techniques with computational modeling, a comprehensive picture of the reaction landscape can be constructed.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research. chemrxiv.orgrsc.orgresearchgate.netnih.gov In the context of this compound, ML and AI can be applied to:

Predicting Bioactivity: ML models can be trained on existing data for structurally related compounds to predict the potential biological activities of novel derivatives. This can help to prioritize synthetic targets and accelerate the drug discovery process. nih.gov

Optimizing Reaction Conditions: AI algorithms can be used to explore vast parameter spaces and identify the optimal conditions for a given reaction, leading to improved yields and selectivities with fewer experiments. chemrxiv.orgrsc.orgresearchgate.net

Designing Novel Compounds: Generative models can be employed to design new molecules with desired properties, such as enhanced potency or improved metabolic stability.

The synergy between computational prediction and experimental validation will be a key driver of innovation in this area.

Development of Chemical Probes and Tools for Targeted Chemical Biology Research

The unique properties of the trifluoromethyl group make it an attractive component for chemical probes designed to study biological systems. nih.govnih.govresearchgate.net The development of derivatives of this compound as chemical probes could open up new avenues for research in chemical biology.

Potential applications include:

Fluorine-19 (¹⁹F) NMR Probes: The ¹⁹F nucleus is an excellent handle for NMR spectroscopy due to its high sensitivity and the lack of background signals in biological systems. ¹⁹F-labeled derivatives of the title compound could be used to study protein-ligand interactions and probe the cellular environment.

Photoaffinity Labels: Incorporation of a photoreactive group into the molecule could allow for the covalent labeling of target proteins upon photoirradiation. This is a powerful technique for identifying the binding partners of a small molecule.

Fluorescent Probes: Modification of the furan (B31954) ring or the acetamide (B32628) side chain with a fluorophore could lead to the development of fluorescent probes for imaging and sensing applications. nih.gov

Sustainable Synthesis and Green Chemistry Principles in Trifluoromethylated Furan-Acetamide Chemistry

The principles of green chemistry are increasingly being integrated into synthetic planning. rsc.orgrsc.orgmdpi.comwechemglobal.com Future research on this compound will undoubtedly be influenced by the drive for more sustainable chemical processes.

Key aspects of green chemistry that are relevant to this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the furan core. nih.gov

Solvent Selection: Minimizing the use of hazardous organic solvents and exploring the use of greener alternatives such as water or supercritical fluids. rsc.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure.

A summary of green chemistry considerations is provided in Table 2.

Green Chemistry PrincipleApplication in Trifluoromethylated Furan-Acetamide Synthesis
Prevention Design syntheses to minimize waste generation.
Atom Economy Utilize catalytic reactions and cycloadditions to maximize atom incorporation.
Less Hazardous Chemical Syntheses Employ less toxic reagents and solvents. rsc.org
Designing Safer Chemicals Design derivatives with reduced toxicity and enhanced biodegradability.
Safer Solvents and Auxiliaries Utilize water, ionic liquids, or solvent-free conditions where possible.
Design for Energy Efficiency Develop reactions that proceed at ambient temperature and pressure.
Use of Renewable Feedstocks Synthesize the furan ring from biomass-derived precursors. nih.gov
Reduce Derivatives Avoid unnecessary protection and deprotection steps.
Catalysis Employ highly selective and recyclable catalysts.
Design for Degradation Incorporate functional groups that promote environmental degradation after use.
Real-time analysis for Pollution Prevention Utilize in situ monitoring to control and minimize byproduct formation. frontiersin.org
Inherently Safer Chemistry for Accident Prevention Choose reagents and reaction conditions that minimize the risk of explosions, fires, and releases.

Investigation of Trifluoromethylated Furan-Acetamide Derivatives in Materials Science

The unique electronic and physical properties of fluorinated organic compounds suggest that derivatives of this compound may have applications in materials science. researchgate.netontosight.ai The strong C-F bond and the high electronegativity of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered electronic behavior.

Potential areas of investigation include:

Polymers: Incorporation of the trifluoromethylated furan-acetamide moiety into polymer backbones or as pendant groups could lead to the development of new materials with enhanced thermal stability, low dielectric constants, or specific optical properties.

Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group could be exploited in the design of new organic semiconductors for applications in transistors and solar cells.

Liquid Crystals: The rigid furan core and the polar acetamide and trifluoromethyl groups could favor the formation of liquid crystalline phases, making these compounds of interest for display technologies.

The exploration of these and other applications in materials science will require close collaboration between synthetic chemists and materials scientists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(Trifluoromethyl)furan-3-yl)acetamide, and how can purity be ensured?

  • Methodology :

  • Synthesis : Start with 3-bromofuran derivatives. Introduce the trifluoromethyl group via nucleophilic substitution (e.g., using CF₃Cu reagents) under anhydrous conditions. Acetamide formation can be achieved via coupling with acetyl chloride in the presence of a base (e.g., pyridine) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode, He carrier gas) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
CF₃ IntroductionCF₃Cu, DMF, 80°C65–7090 (pre-purification)
Acetamide CouplingAcetyl chloride, pyridine, RT85–9095 (post-column)

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodology :

  • NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify furan protons (δ 6.8–7.2 ppm) and acetamide NH (δ 5.5–6.0 ppm). ¹⁹F NMR (376 MHz) confirms the CF₃ group (δ -60 to -65 ppm) .
  • FT-IR : Look for C=O stretch (1650–1680 cm⁻¹) and N-H bend (1550–1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ (calculated m/z: 224.1).

Q. What stability considerations are critical for handling this compound?

  • Methodology :

  • Storage : Store at -20°C under argon in amber vials to prevent photodegradation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolyzed acetamide) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology :

  • Reaction Design : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model CF₃ group introduction. ICReDD’s reaction path search tools predict intermediates and transition states .
  • Experimental Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .

Q. What experimental design strategies improve yield in large-scale synthesis?

  • Methodology :

  • Factorial Design : Apply a 2³ factorial matrix (factors: temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 5 mol% catalyst, 3:1 DMF/H₂O) .
    • Data Table :
FactorLow Level (-1)High Level (+1)Optimal
Temp.60°C80°C70°C
Catalyst3 mol%7 mol%5 mol%

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Methodology :

  • Electron Density Mapping : Use Natural Bond Orbital (NBO) analysis to assess CF₃’s electron-withdrawing effects on the furan ring.
  • Kinetic Studies : Compare reaction rates (e.g., hydrolysis) with non-CF₃ analogs. Polar solvents (e.g., DMSO) amplify CF₃’s inductive effect .

Q. What strategies resolve contradictions in spectral data between batches?

  • Methodology :

  • Batch Comparison : Perform PCA (Principal Component Analysis) on NMR/LC-MS datasets. Identify outliers via Mahalanobis distance.
  • Root-Cause Analysis : Trace impurities to incomplete CF₃ substitution (detected via ¹⁹F NMR) or side reactions during acetamide coupling .

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